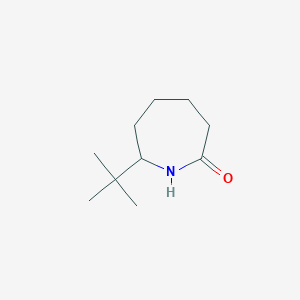

7-Tert-butylazepan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

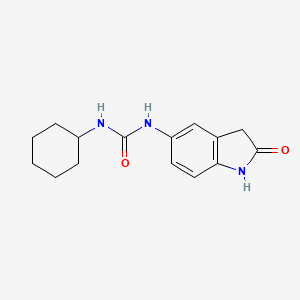

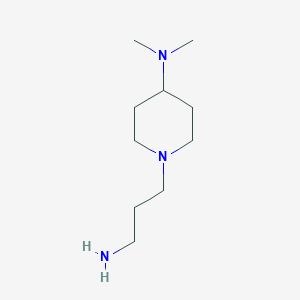

The synthesis of 7-Tert-butylazepan-2-one involves a ring-expansion reaction of a 4-substituted cyclohexanone accomplished with a chiral 1,3-azidopropanol derivative . The procedure entails first a one-step preparation of ®-1-phenyl-3-azidopropanol from a commercially available halide precursor, which is then reacted with the ketone using BF3.OEt2 as a Lewis acid promoter .Molecular Structure Analysis

The molecular formula of 7-Tert-butylazepan-2-one is C10H19NO. Its molecular weight is 169.268.Wissenschaftliche Forschungsanwendungen

Synthesis and Chiral Auxiliary Applications

- 7-Tert-butylazepan-2-one has been utilized in the synthesis of various chiral compounds. For instance, it's used in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and as a chiral auxiliary in peptide synthesis, demonstrating its versatility in organic chemistry (Studer, Hintermann & Seebach, 1995).

Pharmacological Research

- It has been studied for beta-adrenoceptor activity, where various stereoisomers of its metabolites show potent beta 2-antagonist activity. This research provides insights into its potential implications in the development of beta-blockers (Machin, Hurst & Osbond, 1985).

Medicinal Chemistry and Drug Analogues

- In medicinal chemistry, the tert-butyl group, a component of 7-Tert-butylazepan-2-one, is often used in bioactive compounds, although it can sometimes lead to increased lipophilicity and decreased metabolic stability. This has implications for drug discovery and the design of new pharmaceuticals (Westphal et al., 2015).

Base-Catalyzed Synthesis in Organic Chemistry

- The compound plays a significant role in base-catalyzed synthesis processes. It enables selective addition reactions in organic synthesis, showcasing its utility in creating pharmacologically interesting compounds (Beller et al., 1998).

Novel Synthesis Methods

- 7-Tert-butylazepan-2-one derivatives have been used in the development of efficient synthesis methods for 2-amino-4H-pyrans, which are crucial in various applications, including as intermediates in organic synthesis and in the development of pharmaceutical agents (Zonouzi, Kazemi & Nezamabadi, 2006).

X-Ray Diffraction and Computational Studies

- Its derivatives have been studied using single crystal X-ray diffraction and computational methods, highlighting its potential in the field of drug research and the pharmaceutical industry. Such studies are pivotal for understanding the molecular and electronic properties of new compounds (Senthilkumar et al., 2020).

Novel Tert-Butylation Reagent

- It has also been used in the development of new tert-butoxycarbonylation reagents for aromatic and aliphatic amines, demonstrating its potential in simplifying complex organic synthesis processes (Ouchi et al., 2002).

High-Pressure Differential Thermal Analysis

- The tert-butyl compounds, including those related to 7-Tert-butylazepan-2-one, have been subjected to high-pressure differential thermal analysis to understand their phase behavior, which is crucial in material science and the study of phase transitions (Reuter et al., 1997).

Radical Initiator in Polymerization

- Derivatives of 7-Tert-butylazepan-2-one have been explored as radical initiators in polymer synthesis, offering potential advancements in the field of polymer chemistry and materials science (Engel et al., 2001).

Safety and Hazards

Eigenschaften

IUPAC Name |

7-tert-butylazepan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-10(2,3)8-6-4-5-7-9(12)11-8/h8H,4-7H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPUJBKRHRLGRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Tert-butylazepan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(4-phenylphenoxy)ethanone](/img/structure/B2802779.png)

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2802780.png)

![5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2802783.png)

![6-(2-Butoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2802788.png)

![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide](/img/structure/B2802794.png)

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B2802797.png)